Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Description
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS: 1114595-99-1) is a tetrahydropyrimidine derivative with a molecular formula of C₁₃H₂₂N₄O₃ and a molecular weight of 282.35 g/mol . The compound features a 4-ethylpiperazine substituent at the 2-position of the pyrimidine ring and a methyl ester group at the 5-position. It is commercially available with a purity of 95% (Combi-Blocks catalog number QY-6879) and is utilized in pharmaceutical research, particularly in the synthesis of complex heterocycles .
Properties
IUPAC Name |
methyl 2-[2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-16-4-6-17(7-5-16)13-14-9-10(12(19)15-13)8-11(18)20-2/h10H,3-9H2,1-2H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLJZXSKFCWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-ethylpiperazine, is reacted with an appropriate acylating agent to introduce the desired substituents.
Cyclization: The intermediate is then subjected to cyclization conditions to form the tetrahydropyrimidinone ring.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to yield the target ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated tetrahydropyrimidinone.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The ester group may also undergo hydrolysis in vivo, releasing active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the compound is compared with analogs sharing the tetrahydropyrimidine core and varying substituents. Key comparisons include:
Substitution at the 2-Position
- Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CymitQuimica Ref: 10-F372833): Structural Difference: The 4-ethylpiperazine group is replaced with a cyclopropylamino moiety.
- Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (Combi-Blocks QY-6639): Structural Difference: Contains an additional 4-methyl group on the pyrimidine ring and a ketone-linked propanoate ester. Implications: The methyl group may enhance ring stability, while the ketone could influence electronic properties and metabolic stability .
Substitution at the 5-/6-Positions
- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Veeprho): Structural Difference: Features a 2-butyl and 4-methyl substituent on the pyrimidine ring and an ethyl ester. This compound is used in Proxymetacaine synthesis, indicating pharmacological relevance .
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS: 162498-44-4):
Aromatic Substitutions
- Methyl (2-anilino-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetate (CAS: 1374509-44-0): Structural Difference: Incorporates an anilino (N–C₆H₅) group at the 2-position and a phenyl group at the 1-position.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Table 2: Functional Group Impact
Research and Application Insights
- Synthetic Utility : The target compound’s 4-ethylpiperazine group is advantageous for designing molecules with CNS activity, as piperazines are common in neuropharmacological agents .
- Stability Considerations : Compared to the thioxo analog, the oxo group in the target compound likely offers greater metabolic stability, critical for drug development .
- Commercial Trends: The discontinuation of the cyclopropylamino analog highlights the importance of substituent choice in maintaining research relevance .
Biological Activity
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate (CAS Number: 1114595-99-1) is a synthetic compound with a promising biological profile. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4O3 |
| Molar Mass | 282.34 g/mol |
| Synonyms | Methyl pyrimidine acetate |
| Hazard Class | Irritant |
Biological Activity Overview
This compound exhibits several biological activities that make it a candidate for further pharmacological development:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structure indicates potential interactions with bacterial cell membranes or metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.
- Cytotoxicity : Initial assessments show that while the compound has biological activity, it also presents a degree of cytotoxicity which necessitates careful dosage considerations in therapeutic applications .
The mechanisms underlying the biological activities of this compound are not fully characterized. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis.
- Interaction with Receptors : The piperazine moiety may allow the compound to interact with specific receptors or transporters in cells, influencing signaling pathways related to growth and survival.
Case Study 1: Anticancer Activity
In a study evaluating various tetrahydropyrimidine derivatives for anticancer activity, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds demonstrated that modifications in the piperazine ring enhanced activity against Gram-positive bacteria. This suggests that this compound may exhibit similar or improved efficacy against microbial pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
